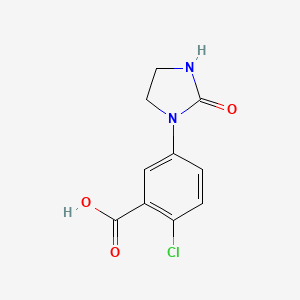

2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Overview

Description

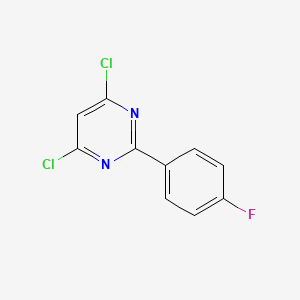

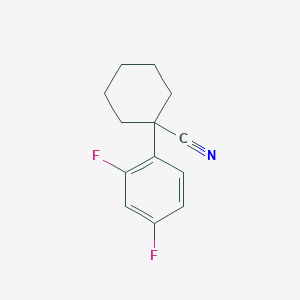

“2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1183424-11-4 . It has a molecular weight of 240.65 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid” has been studied using X-ray diffraction . The resolution of the structure is 2.00 Å .Physical And Chemical Properties Analysis

“2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid” is a powder at room temperature . It has a molecular weight of 240.65 .Scientific Research Applications

Antimicrobial Applications

The compound and its derivatives have been explored for their antimicrobial efficacy. For example, derivatives attached to the benzoimidazole moiety, known for their roles in biological fields like antimicrobial and anticancer activities, were synthesized and evaluated for antimicrobial activities. These compounds demonstrated significant effectiveness against both gram-positive and gram-negative bacteria, as well as fungi (El-Meguid, 2014).

Synthetic Methodologies

Research has also focused on synthetic methodologies involving this compound. For instance, microwave-promoted synthesis of derivatives by reacting 3-(1H-benzoimidazol-2-yl)-4-hydroxy-benzoic acid with substituted benzoic acid hydrazides has been developed, illustrating the compound's versatility in synthetic organic chemistry (Lei et al., 2013).

Biological Activity Evaluation

Additionally, the compound's derivatives have been synthesized and assessed for potential anti-tuberculosis properties, indicating its relevance in developing new therapeutic agents (Liu et al., 2012). Furthermore, green synthesis methods have been applied to create novel compounds using 2-oxoimidazolidine-1,3-disulfonic acid, demonstrating the compound's role in environmentally friendly chemical processes (Shahi et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) . PYCR1 is one of the most consistently upregulated enzymes across multiple cancer types and is central to the metabolic rewiring of cancer cells .

Mode of Action

The compound interacts with PYCR1 by blocking both the P5C substrate pocket and the NAD(P)H binding site . This interaction inhibits the activity of PYCR1, disrupting the normal function of the enzyme .

Biochemical Pathways

The inhibition of PYCR1 affects the proline biosynthetic pathway. Proline is an amino acid that plays a crucial role in protein synthesis and structure. By inhibiting PYCR1, the production of proline is reduced, which can disrupt protein synthesis and affect the growth and proliferation of cancer cells .

Result of Action

The inhibition of PYCR1 by 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid can lead to a decrease in proline production, potentially disrupting the growth and proliferation of cancer cells . This makes the compound a potential therapeutic agent for cancer treatment .

Safety and Hazards

properties

IUPAC Name |

2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c11-8-2-1-6(5-7(8)9(14)15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLWJXSPVCHJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(2-Methoxyethyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465176.png)

![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)

![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B1465179.png)